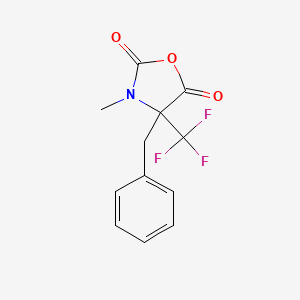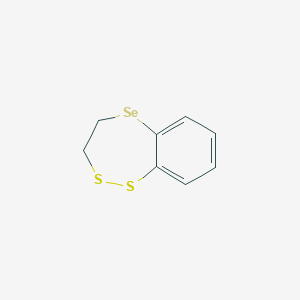
3,4-Dihydro-1,2,5-benzodithiaselenepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-1,2,5-benzodithiaselenepine is a heterocyclic compound that contains sulfur and selenium atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1,2,5-benzodithiaselenepine typically involves the reaction of benzimidazolone derivatives with isocyanides in the presence of acetone. This reaction can be carried out under catalyst-free conditions, making it an environmentally friendly approach . The reaction conditions include:
Reactants: Benzimidazolone derivatives, isocyanides, acetone
Solvent: Acetone
Temperature: Room temperature
Catalyst: None required
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the catalyst-free synthesis method mentioned above could be scaled up for industrial applications due to its simplicity and environmental benefits.
化学反应分析
Types of Reactions
3,4-Dihydro-1,2,5-benzodithiaselenepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and selenoxides.
Reduction: Reduction reactions can convert the compound to its corresponding sulfides and selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur and selenium atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and selenoxides
Reduction: Sulfides and selenides
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
3,4-Dihydro-1,2,5-benzodithiaselenepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity and catalytic activity.
作用机制
The mechanism of action of 3,4-Dihydro-1,2,5-benzodithiaselenepine involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. The sulfur and selenium atoms in the compound can form bonds with metal ions, affecting the function of metalloproteins and enzymes.
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Contains sulfur and nitrogen atoms.
3,4-Dihydroquinoxaline: Contains nitrogen atoms in the heterocyclic ring.
1,5-Benzodiazepine: Contains nitrogen atoms and has a similar ring structure.
Uniqueness
3,4-Dihydro-1,2,5-benzodithiaselenepine is unique due to the presence of both sulfur and selenium atoms in its structure. This combination of elements imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications.
属性
CAS 编号 |
195209-94-0 |
|---|---|
分子式 |
C8H8S2Se |
分子量 |
247.3 g/mol |
IUPAC 名称 |
3,4-dihydro-1,2,5-benzodithiaselenepine |
InChI |
InChI=1S/C8H8S2Se/c1-2-4-8-7(3-1)10-9-5-6-11-8/h1-4H,5-6H2 |
InChI 键 |
FVTISOSIYDFBQO-UHFFFAOYSA-N |
规范 SMILES |
C1C[Se]C2=CC=CC=C2SS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



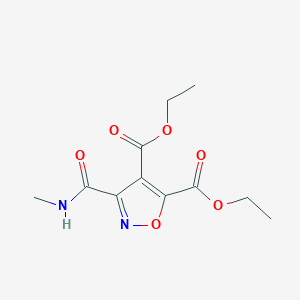
![2'-Chloro-6'-methoxy-4'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B12563565.png)
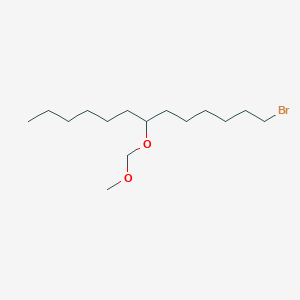
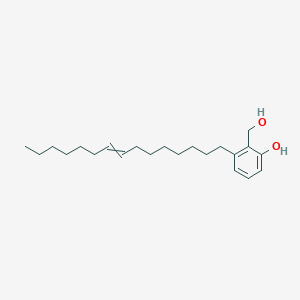
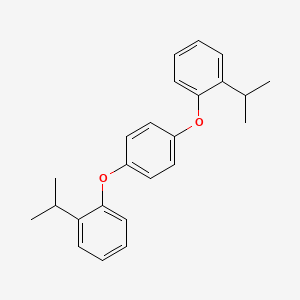
![2-(Trideca-9,11-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B12563590.png)
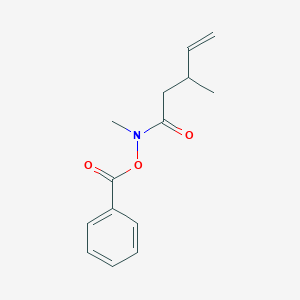

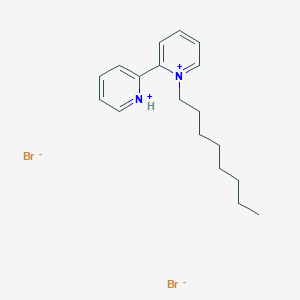
![N-{2'-[(2-Methoxycyclohexyl)selanyl][1,1'-binaphthalen]-2-yl}acetamide](/img/structure/B12563616.png)
![1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12563621.png)
![2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B12563622.png)
